molecular formula C18H26N2O2 B5335977 2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one

2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one

Cat. No.: B5335977
M. Wt: 302.4 g/mol
InChI Key: ZPFREQGGWCFSQD-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, is reacted with an appropriate alkylating agent to form the 2,4-dimethylphenoxy intermediate.

    Piperazine Derivative Formation: The intermediate is then reacted with 1-(prop-2-en-1-yl)piperazine under suitable conditions to form the desired piperazine derivative.

    Final Coupling Reaction: The piperazine derivative is coupled with a propanone derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Large-scale synthesis may also employ continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: Used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: Studied for its interactions with biological systems, including its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethanone: Similar structure but with an ethanone group instead of a propanone group.

    2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one: Similar structure but with a butanone group instead of a propanone group.

Uniqueness

2-(2,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-5-8-19-9-11-20(12-10-19)18(21)16(4)22-17-7-6-14(2)13-15(17)3/h5-7,13,16H,1,8-12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFREQGGWCFSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCN(CC2)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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